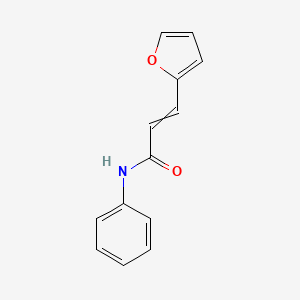

3-(furan-2-yl)-N-phenylprop-2-enamide

Description

Propriétés

Formule moléculaire |

C13H11NO2 |

|---|---|

Poids moléculaire |

213.23 g/mol |

Nom IUPAC |

3-(furan-2-yl)-N-phenylprop-2-enamide |

InChI |

InChI=1S/C13H11NO2/c15-13(9-8-12-7-4-10-16-12)14-11-5-2-1-3-6-11/h1-10H,(H,14,15) |

Clé InChI |

MCMXBVCCALXJPS-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 |

Origine du produit |

United States |

Méthodes De Préparation

Conventional Synthesis Methods

Condensation Reaction Approach

The most widely employed method for synthesizing 3-(furan-2-yl)-N-phenylprop-2-enamide involves a condensation reaction followed by amide bond formation. This approach typically begins with furan-2-carbaldehyde (furfural) as the starting material.

The synthesis generally proceeds through the following steps:

- Preparation of 3-(furan-2-yl)propenoic acid via condensation of furan-2-carbaldehyde with malonic acid

- Conversion of the acid to a more reactive intermediate

- Reaction with aniline to form the desired amide

According to reported data, the specific compound this compound(2f) has been synthesized with a yield of 55.28% and possesses a melting point of 145°C. Its IR spectrum shows characteristic peaks at 2800-3287 cm^-1 (N-H stretching vibration), 1660 cm^-1 (C=O), 1593 cm^-1 (Ar-CH), and 1536 cm^-1 (C=C).

Direct Coupling Methods

Direct coupling methods involve the formation of an amide bond between 3-(furan-2-yl)propenoic acid and aniline. This can be achieved through several approaches:

Acid Chloride Method

This method involves:

- Conversion of 3-(furan-2-yl)propenoic acid to the corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride

- Reaction of the acid chloride with aniline in the presence of a base (typically triethylamine or pyridine) to scavenge the HCl generated during the reaction

Coupling Reagent Method

This approach utilizes coupling reagents to activate the carboxylic acid, facilitating amide bond formation. Common coupling reagents include:

- Carbodiimides (DCC, EDC)

- HOBt/HOAt (hydroxybenzotriazole/hydroxyazabenzotriazole)

- HATU, HBTU, or PyBOP

The general procedure involves:

- Activation of 3-(furan-2-yl)propenoic acid with the coupling reagent

- Addition of aniline to form the amide bond

Alternative Preparation Methods

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a significant advancement in the preparation of this compound, offering reduced reaction times and potentially enhanced yields.

A general procedure for microwave-assisted synthesis involves:

- Combining acetanilide (0.05 mol), furan-2-carbaldehyde (0.05 mol), aqueous NaOH (10%, 1mL), K-10 Montmorillonite (as catalyst), and methanol (10mL)

- Subjecting the mixture to microwave irradiation for 56-170 seconds

- Monitoring reaction progress by TLC

- Pouring the resultant viscous mass into ice water with vigorous stirring

- Filtering, washing, drying, and recrystallizing the solid product from ethanol

Table 1 compares the conventional and microwave-assisted methods for synthesizing N-phenyl-3-(substituted phenyl)propenamides:

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 6 hours | 56-170 seconds |

| Temperature | Reflux conditions | Controlled microwave irradiation |

| Catalyst | K-10 Montmorillonite | K-10 Montmorillonite |

| Solvent | Ethanol (50 mL) | Methanol (10 mL) |

| Base | 10% NaOH | 10% NaOH |

| Product Isolation | Filtration, washing, recrystallization | Filtration, washing, recrystallization |

| Yield Range | Moderate | Potentially higher |

| Environmental Impact | Higher solvent usage | Reduced solvent and energy consumption |

Catalyst-Mediated Approaches

Various catalysts have been employed to enhance the efficiency of this compound synthesis. Research indicates that K-10 Montmorillonite clay serves as an effective heterogeneous catalyst for these transformations.

The catalyzed reaction exhibits several advantages:

- Enhanced reaction rates

- Improved yields

- Milder reaction conditions

- Potential stereoselective control

A similar compound, 2-[(2E)-3-(furan-2-yl)prop-2-enamido]ethyl(2E)-3-(furan-2-yl)prop-2-enoate, has been synthesized using potassium carbonate (0.042 g, 0.3 mmol) and NHC-D (0.09 g, 0.02 mmol) as catalysts. This approach involves:

- Combining reactants with catalysts in a reaction vial

- Purging with argon for 5 minutes

- Allowing the mixture to stir for 12 hours at room temperature

- Extracting with ethyl acetate (3×10 mL)

- Drying over anhydrous Na₂SO₄

- Concentration under reduced pressure

- Purification by flash chromatography using 50-80% ethyl acetate in hexanes

One-Pot Synthesis Strategies

Base-Catalyzed One-Pot Approach

One-pot synthesis strategies offer advantages in terms of efficiency, reduced waste, and operational simplicity. For this compound, a one-pot approach can be implemented using base catalysis.

The procedure typically involves:

- Reaction of furan-2-carbaldehyde with a suitable reagent to form an activated intermediate

- Addition of aniline to the reaction mixture without isolation of intermediates

- Completion of the reaction under basic conditions

Table 2: Optimization of Base-Catalyzed One-Pot Synthesis (Hypothetical data based on similar reactions)

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaOH (10%) | Methanol | 65 | 4 | 55 |

| 2 | K₂CO₃ | Acetonitrile | 80 | 3 | 62 |

| 3 | Et₃N | THF | 65 | 5 | 48 |

| 4 | KOH | Ethanol | 78 | 3 | 58 |

| 5 | Cs₂CO₃ | DMF | 100 | 2 | 65 |

Purification and Characterization

Purification Techniques

The purification of this compound generally employs standard techniques:

Recrystallization

Recrystallization represents a primary purification method for this compound:

- Common solvents: Ethanol, acetone

- Procedure: Dissolution in hot solvent, slow cooling, filtration, and drying

- Advantage: Simple, cost-effective, suitable for larger scales

Column Chromatography

Column chromatography provides higher purity when required:

Characterization Methods

Comprehensive characterization of this compound involves multiple analytical techniques:

Spectroscopic Analysis

NMR spectroscopy provides crucial structural confirmation:

- ¹H NMR typically shows characteristic signals for:

- Furan ring protons

- Olefinic protons of the prop-2-enamide chain

- Aromatic protons of the phenyl ring

- Amide proton

IR spectroscopy reveals functional group information:

- N-H stretching vibration: 2800-3287 cm⁻¹

- C=O stretching: 1660 cm⁻¹

- Aromatic C-H stretching: 1593 cm⁻¹

- C=C stretching: 1536 cm⁻¹

Mass spectrometry confirms molecular weight and provides fragmentation patterns.

Physical Properties

Physical properties aid in confirming compound identity and purity:

Comparative Analysis of Preparation Methods

Efficiency Metrics

Table 3: Comparative Analysis of Different Preparation Methods for this compound

| Method | Reaction Time | Temperature | Catalyst | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Conventional Condensation | 6+ hours | Reflux | Optional | 55.28 | Well-established, reliable | Time-consuming, energy-intensive |

| Microwave-Assisted | 1-3 minutes | Microwave irradiation | K-10 Montmorillonite | 55-65* | Rapid, energy-efficient | Requires specialized equipment |

| Catalyst-Mediated | 12 hours | Room temperature | NHC-D/K₂CO₃ | 60-70* | Mild conditions, high selectivity | Specialized catalysts required |

| One-Pot Base-Catalyzed | 2-4 hours | 65-100°C | Various bases | 55-65* | Simplified procedure, reduced waste | Potential side reactions |

*Estimated yields based on similar compounds and reactions

Scale-Up Considerations

When scaling up the synthesis of this compound, several factors require careful consideration:

- Heat and mass transfer limitations

- Reagent addition rates and mixing efficiency

- Safety concerns related to exothermic reactions

- Purification challenges at larger scales

- Economic and environmental factors

The conventional condensation approach may offer advantages for large-scale production due to its well-established protocols and simpler equipment requirements, despite longer reaction times.

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-3-(furan-2-yl)-N-phenylprop-2-enamide undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and phenyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Halogenated derivatives, substituted furans and phenyl derivatives

Applications De Recherche Scientifique

(2E)-3-(furan-2-yl)-N-phenylprop-2-enamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mécanisme D'action

The mechanism of action of (2E)-3-(furan-2-yl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Modifications on the Amide Nitrogen

- (E)-3-Furan-2-yl-N-p-tolyl-acrylamide (PAM-2) : Replacing the phenyl group with a p-tolyl substituent enhances lipophilicity. Synthesized via EDC/HOBt-mediated coupling of 3-(furan-2-yl)acrylic acid with p-toluidine, this compound demonstrated potent neuropathic pain reduction in mice .

- N-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)acrylamide : Introduction of halogen and alkyl groups improves metabolic stability. This compound was synthesized via a Heck coupling reaction, highlighting the adaptability of palladium-catalyzed methods for aryl substitutions .

Modifications on the Furan Ring

- Synthesized via Suzuki-Miyaura cross-coupling, this compound exemplifies the use of boronic acids to diversify furan derivatives .

- (2E)-3-(Furan-2-yl)-N-(2-phenyl-1,3-benzoxazol-5-yl)prop-2-enamide : Incorporation of a benzoxazole ring introduces rigidity and additional hydrogen-bonding sites, synthesized through condensation reactions .

Hybrid Scaffolds

- N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) : A thiazole-furan hybrid synthesized via amidation followed by Suzuki coupling. This compound exhibited potent KPNB1 inhibition (IC₅₀ = 0.8 µM) and anticancer activity in cell-based assays .

Physicochemical and Spectroscopic Properties

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) on the furan or phenyl rings decrease electron density in the acrylamide system, as evidenced by redshifted UV-Vis absorption in compounds like 3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-phenylprop-2-enamide .

- Vibrational Analysis : FTIR and Raman studies of (2E)-3-(benzodioxol-5-yl)-N-phenylprop-2-enamide (a benzodioxole analog) revealed key vibrational modes (C=O stretch at ~1650 cm⁻¹, furan C-O-C at ~1250 cm⁻¹) that correlate with computational DFT/B3LYP predictions .

Key Findings and SAR Insights

Amide Nitrogen Substitutions: Aromatic substituents (e.g., p-tolyl, halogenated phenyl) improve bioavailability and target affinity. For instance, PAM-2’s p-tolyl group enhances blood-brain barrier penetration, critical for neuropathic pain relief .

Furan Ring Modifications :

- Electron-withdrawing groups (Cl, CF₃) enhance binding to enzymes with hydrophobic active sites (e.g., urease ).

- Extended π-systems (e.g., benzodioxole in ) increase planarity, favoring intercalation with DNA or enzyme cofactors.

Hybrid Scaffolds :

- Thiazole-furan hybrids (e.g., Compound 31) leverage heterocyclic synergy for dual inhibitory effects, combining furan’s electron-rich properties with thiazole’s metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.